

# In-depth Technical Guide: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B594332

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** is a chemical compound belonging to the pyrazole class of molecules.<sup>[1]</sup> Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse pharmacological activities.<sup>[2][3]</sup> Derivatives of pyrazole have been developed for a wide range of applications, including as fungicides, herbicides, and insecticides.<sup>[3]</sup> In the pharmaceutical field, pyrazole-containing compounds have been successfully developed as drugs targeting a variety of biological entities such as kinases, proteases, and G protein-coupled receptors.

This document aims to provide a comprehensive overview of the available scientific information regarding **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid**. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on the mechanism of action, biological targets, and signaling pathways for this particular compound. The available information is primarily limited to its chemical and physical properties.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** is presented below. This data is essential for its handling, formulation, and in the design of potential biological assays.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	156.14 g/mol	PubChem[1], Sigma-Aldrich[4]
CAS Number	126674-95-1	PubChem[1]
IUPAC Name	3-methoxy-1-methylpyrazole-5-carboxylic acid	PubChem[1]
Physical Description	Solid (predicted)	---
XLogP3-AA	0.4	PubChem[1]

## Potential as a Bioactive Molecule

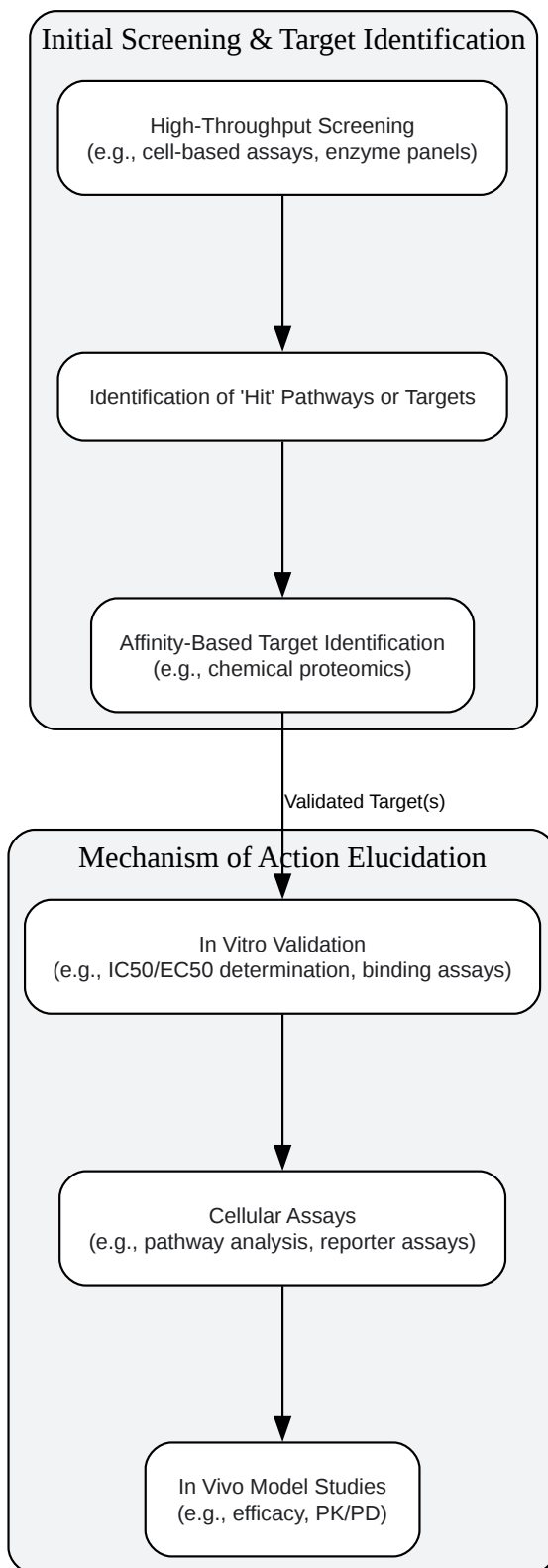
While direct evidence for the biological activity of **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** is not available in the reviewed literature, the broader family of pyrazole carboxylic acids has shown significant biological potential. For instance, the related compound, 3-Methylpyrazole-5-carboxylic acid, has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of certain neurological and psychiatric disorders. This suggests that pyrazole carboxylic acid derivatives, including the 3-methoxy-1-methyl variant, could be valuable scaffolds for designing enzyme inhibitors or other bioactive molecules.

The general structure of pyrazole derivatives allows for diverse chemical modifications, which can influence their steric and electronic properties, thereby affecting their binding interactions with biological targets.

## Future Research Directions

The absence of data on the mechanism of action for **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** highlights a clear gap in the scientific literature. Future research efforts could

be directed towards elucidating its biological properties. A logical workflow for such an investigation is proposed below.



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Caption: Proposed workflow for investigating the mechanism of action.

## Experimental Protocols

Given the lack of specific experimental data, this section will outline a generalized experimental protocol that could be adapted to investigate the biological activity of **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid**, focusing on a hypothetical scenario where it is screened for kinase inhibitory activity.

General Protocol for Kinase Inhibition Assay:

- **Compound Preparation:** Dissolve **3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
- **Assay Buffer Preparation:** Prepare a kinase assay buffer appropriate for the specific kinase being tested. This typically includes a buffer (e.g., HEPES), a divalent cation (e.g., MgCl<sub>2</sub>), ATP, and a substrate (e.g., a peptide).
- **Kinase Reaction:**
  - In a microplate, add the kinase enzyme to the assay buffer.
  - Add serial dilutions of the test compound (**3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid**) or a control vehicle (DMSO).
  - Initiate the kinase reaction by adding ATP and the substrate.
  - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (<sup>32</sup>P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- **Data Analysis:**

- Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the kinase activity).

## Conclusion

**3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid** is a chemical entity with a scaffold known to be of interest in drug discovery. However, there is currently no publicly available information detailing its mechanism of action, biological targets, or its effects on signaling pathways. The data is limited to its basic chemical and physical properties. The scientific community is encouraged to undertake further research to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents. The proposed research workflow and experimental protocols provide a starting point for such investigations.

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## References

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